![molecular formula C24H31ClF2N6O2 B2406010 5-[[2-[(3~{S},5~{R})-4,4-bis(fluoranyl)-3,5-dimethyl-piperidin-1-yl]-5-chloranyl-pyrimidin-4-yl]amino]-1-methyl-3-(3-methyl-3-oxidanyl-butyl)benzimidazol-2-one CAS No. 2253878-44-1](/img/structure/B2406010.png)
5-[[2-[(3~{S},5~{R})-4,4-bis(fluoranyl)-3,5-dimethyl-piperidin-1-yl]-5-chloranyl-pyrimidin-4-yl]amino]-1-methyl-3-(3-methyl-3-oxidanyl-butyl)benzimidazol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[[2-[(3~{S},5~{R})-4,4-bis(fluoranyl)-3,5-dimethyl-piperidin-1-yl]-5-chloranyl-pyrimidin-4-yl]amino]-1-methyl-3-(3-methyl-3-oxidanyl-butyl)benzimidazol-2-one is a useful research compound. Its molecular formula is C24H31ClF2N6O2 and its molecular weight is 509. The purity is usually 95%.
BenchChem offers high-quality 5-[[2-[(3~{S},5~{R})-4,4-bis(fluoranyl)-3,5-dimethyl-piperidin-1-yl]-5-chloranyl-pyrimidin-4-yl]amino]-1-methyl-3-(3-methyl-3-oxidanyl-butyl)benzimidazol-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-[[2-[(3~{S},5~{R})-4,4-bis(fluoranyl)-3,5-dimethyl-piperidin-1-yl]-5-chloranyl-pyrimidin-4-yl]amino]-1-methyl-3-(3-methyl-3-oxidanyl-butyl)benzimidazol-2-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
- Application : CCT369260 (and its optimized form, CCT373566) acts as a molecular glue-type degrader, specifically targeting BCL6. By inducing proteasomal degradation of BCL6, it offers a potential therapeutic avenue for B-cell lymphomas .
- In Vivo Efficacy : CCT369260 demonstrated modest in vivo efficacy in a lymphoma xenograft mouse model following oral dosing .
- Application : It has the potential to treat hematological cancers by inhibiting BCL6-mediated gene repression and promoting tumor cell death .
- Application : CCT369260 leverages this serendipitous observation, providing a novel approach to combat BCL6-driven lymphomas .
- Application : CCT369260 validates BCL6 as a viable target for drug development in hematological malignancies .
BCL6 Inhibition and Degradation
Hematological Cancer Treatment
Proteasomal Degradation Strategy
High Ligandability of BCL6 BTB Domain
Sustained Depletion of BCL6
作用機序
Target of Action
CCT369260, also known as “5-[[2-[(3~{S},5~{R})-4,4-bis(fluoranyl)-3,5-dimethyl-piperidin-1-yl]-5-chloranyl-pyrimidin-4-yl]amino]-1-methyl-3-(3-methyl-3-oxidanyl-butyl)benzimidazol-2-one”, primarily targets the B-cell lymphoma 6 (BCL6) protein . BCL6 is a transcriptional repressor that plays a crucial role in the formation and maintenance of germinal centers during the process of somatic hypermutation of antibodies .
Mode of Action
CCT369260 acts as a proteasome-dependent monovalent BCL6 degrader . It binds to BCL6 and recruits one of its co-repressors (NCoR, SMRT, or BCOR) to its dimeric BTB domain . This interaction leads to the degradation of BCL6, thereby inhibiting its function .
Biochemical Pathways
The degradation of BCL6 affects several biochemical pathways. BCL6 normally represses genes involved in cell cycle control, cell death, differentiation, and the DNA damage response . Therefore, the degradation of BCL6 by CCT369260 can lead to the activation of these pathways, resulting in rapid proliferation of B-cells, evasion of growth checkpoint controls, and tolerance of high levels of DNA damage .
Pharmacokinetics
CCT369260 has been tested in female Balb/C mice with dosing at 1 mg/kg intravenously and 15 mg/kg orally . A clear decrease in levels of BCL6 in the tumor was observed up to 10 hours after dosing in a mouse OCI-Ly1 DLBCL xenograft model with a single dose .
Result of Action
The degradation of BCL6 by CCT369260 results in molecular and cellular effects that include the inhibition of BCL6-mediated gene repression and the discovery of new treatments for BCL6-driven lymphomas . In cellular assays, CCT369260 demonstrated potent, on-mechanism degradation of BCL6 .
特性
IUPAC Name |
5-[[5-chloro-2-[(3S,5R)-4,4-difluoro-3,5-dimethylpiperidin-1-yl]pyrimidin-4-yl]amino]-3-(3-hydroxy-3-methylbutyl)-1-methylbenzimidazol-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31ClF2N6O2/c1-14-12-32(13-15(2)24(14,26)27)21-28-11-17(25)20(30-21)29-16-6-7-18-19(10-16)33(22(34)31(18)5)9-8-23(3,4)35/h6-7,10-11,14-15,35H,8-9,12-13H2,1-5H3,(H,28,29,30)/t14-,15+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFNPUAOAEFMXQI-GASCZTMLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(C1(F)F)C)C2=NC=C(C(=N2)NC3=CC4=C(C=C3)N(C(=O)N4CCC(C)(C)O)C)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](C1(F)F)C)C2=NC=C(C(=N2)NC3=CC4=C(C=C3)N(C(=O)N4CCC(C)(C)O)C)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31ClF2N6O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[[2-[(3~{S},5~{R})-4,4-bis(fluoranyl)-3,5-dimethyl-piperidin-1-yl]-5-chloranyl-pyrimidin-4-yl]amino]-1-methyl-3-(3-methyl-3-oxidanyl-butyl)benzimidazol-2-one |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。